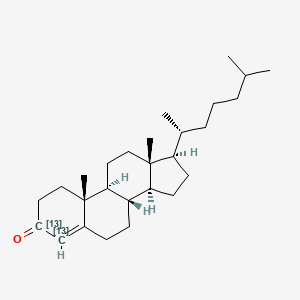

Cholestenone-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 |

InChI Key |

NYOXRYYXRWJDKP-QFRPDYEHSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Labeling of Cholestenone-¹³C₂

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cholestenone-¹³C₂, a crucial tool for researchers, scientists, and professionals in drug development. The incorporation of stable isotopes like Carbon-13 (¹³C) into bioactive molecules such as cholestenone allows for detailed tracking of metabolic pathways and quantification in biological systems.[1][2]

Core Synthesis Pathway

The primary method for synthesizing doubly carbon-13 labeled cholestenone, specifically [3,4-¹³C₂]4-cholesten-3-one, involves a multi-step chemical process starting from unlabeled 4-cholesten-3-one. A key strategy reported in the literature utilizes the condensation of an A-ring enollactone derived from the starting cholestenone with a doubly labeled acetyl chloride, followed by cyclization to form the labeled A-ring of the final product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of [3,4-¹³C₂]4-cholesten-3-one.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of ¹³C-labeled steroids.[3]

Protocol 2.1: Synthesis of [3,4-¹³C₂]4-Cholesten-3-one

This protocol outlines the chemical synthesis of the target labeled compound from 4-cholesten-3-one.

Materials:

-

4-Cholesten-3-one

-

[1,2-¹³C₂]Acetyl chloride

-

Reagents for enollactone formation (e.g., ozone, followed by appropriate workup)

-

Acid or base catalyst for cyclization (e.g., acetic acid or a suitable base)

-

Anhydrous solvents (e.g., benzene, chloroform)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for organic synthesis

Methodology:

-

Step 1: Formation of the A-ring Enollactone

-

The A-ring of the starting material, 4-cholesten-3-one, is cleaved to form an enollactone intermediate. This can be achieved through methods such as ozonolysis.[3] The precise conditions and reagents for this step are specific to the chosen cleavage reaction.

-

-

Step 2: Condensation with Labeled Acetyl Chloride

-

The A-ring enollactone intermediate is condensed with [1,2-¹³C₂]acetyl chloride. This reaction introduces the two ¹³C atoms that will become positions 3 and 4 of the final product. The reaction is typically carried out in an anhydrous solvent under inert atmosphere.

-

-

Step 3: Cyclization to Form Labeled Cholestenone

-

The intermediate product from the condensation step is subjected to cyclization using either an acid or a base catalyst. This step reforms the A-ring of the steroid, now incorporating the ¹³C labels at positions 3 and 4, to yield [3,4-¹³C₂]4-cholesten-3-one.

-

-

Step 4: Purification

-

The crude product is purified using silicic acid column chromatography to isolate the [3,4-¹³C₂]4-cholesten-3-one. The purity of the final compound should be assessed by methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by ¹³C-NMR spectroscopy.

-

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the synthesis and characterization of cholestenone and its labeled analogues. Note that specific yields for the ¹³C₂ synthesis are not detailed in the referenced abstracts and can vary based on reaction scale and optimization.

| Parameter | Value / Data | Source |

| Synthesis Yield | ~90% (Reported for a similar synthesis of labeled cholesterol oleate) | |

| Isotopic Enrichment | >90 atom% ¹³C (Typical for syntheses using highly enriched precursors) | Inferred from |

| Molecular Formula | C₂₅¹³C₂H₄₄O | General Knowledge |

| ¹³C-NMR Chemical Shifts (δ, ppm) for unlabeled Cholest-4-en-3-one (in CDCl₃) | C-3: 199.55, C-4: 123.75, C-5: 171.62, C-10: 38.61, C-19: 17.39 | |

| Purity Assessment | TLC, HPLC, ¹³C-NMR Spectroscopy |

Characterization

The successful synthesis and labeling of Cholestenone-¹³C₂ are confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method to confirm the positions of the ¹³C labels. The spectrum of [3,4-¹³C₂]4-cholesten-3-one will show significantly enhanced signals for the C-3 and C-4 carbons compared to the natural abundance spectrum. Spin-spin coupling between the adjacent ¹³C-3 and ¹³C-4 atoms will also be observable.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass shift corresponding to the incorporation of two ¹³C atoms. This allows for the determination of the degree of isotopic enrichment in the final product.

The use of isotopically labeled cholestenone is invaluable for metabolic flux analysis and as an internal standard for quantitative studies using NMR or mass spectrometry.

References

Cholestenone-13C2 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Cholestenone-13C2 as a stable isotope tracer in the nuanced field of metabolic research. With a focus on its role in steroid hormone biosynthesis, this document provides a comprehensive overview of its utility, detailed experimental methodologies, and the interpretation of tracer experiments.

Introduction to this compound

Cholestenone, specifically 4-cholesten-3-one, is a crucial intermediate in cholesterol metabolism and steroidogenesis. The use of its stable isotope-labeled form, this compound, where two carbon atoms are replaced with the heavy isotope 13C, offers a powerful tool for tracing the metabolic fate of this molecule without the complications of radioactivity. This enables researchers to quantitatively track its conversion through various metabolic pathways, providing insights into enzyme kinetics, metabolic flux, and the regulation of steroid hormone production.

The primary application of this compound lies in its ability to probe the "backdoor" pathway of androgen synthesis. Unlike the canonical pathway that proceeds via testosterone, the backdoor pathway utilizes alternative intermediates, including cholestenone, to produce potent androgens like dihydrotestosterone (DHT). Studying this pathway is critical for understanding normal physiological processes, such as fetal sexual development, as well as pathological conditions like congenital adrenal hyperplasia and certain forms of cancer.

Core Applications in Metabolic Research

The use of this compound as a tracer is pivotal in several key areas of metabolic research:

-

Elucidating Steroid Hormone Biosynthesis: By tracing the incorporation of the 13C label into downstream steroids, researchers can map the activity of the backdoor androgen synthesis pathway. This is particularly important as this pathway is implicated in both normal fetal development and various endocrine disorders.

-

Investigating Pathophysiology of Endocrine Disorders: Altered flux through the backdoor pathway is associated with conditions such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS). This compound can be used to quantify these alterations and to test the efficacy of therapeutic interventions.

-

Drug Development and Pharmacology: Pharmaceutical research can leverage this compound to assess the on-target and off-target effects of drugs that modulate steroidogenic enzymes. This includes inhibitors of enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase.

-

Understanding Gut Microbiome-Host Interactions: Recent studies have highlighted the role of the gut microbiome in cholesterol metabolism, including the production of cholestenone. This compound can be employed to trace the interplay between microbial and host metabolism of cholesterol and its derivatives.

Experimental Protocols

The successful application of this compound in metabolic research hinges on robust experimental design and precise analytical techniques. Below are detailed methodologies for a typical tracer experiment in a cell culture model.

Protocol 1: this compound Administration and Sample Preparation in Cell Culture

Objective: To trace the metabolic fate of this compound in a steroidogenic cell line (e.g., H295R human adrenocortical carcinoma cells).

Materials:

-

This compound (synthesized with 13C labels at positions 3 and 4)

-

Steroidogenic cell line (e.g., H295R)

-

Cell culture medium and supplements

-

Solvents for extraction (e.g., methanol, chloroform, methyl tert-butyl ether)

-

Internal standards (e.g., deuterated steroids)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Cell Culture and Treatment:

-

Culture H295R cells to 80-90% confluency in appropriate culture medium.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 1-10 µM).

-

Incubate the cells for a specified time course (e.g., 0, 6, 12, 24, 48 hours) to allow for metabolic conversion.

-

-

Sample Collection:

-

At each time point, collect the cell culture medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and collect the cell lysate.

-

Store all samples at -80°C until extraction.

-

-

Lipid Extraction:

-

Thaw the samples on ice.

-

Add an appropriate volume of a mixture of organic solvents (e.g., a modified Bligh-Dyer or Folch extraction using methanol and chloroform) to both the medium and the cell lysate.

-

Spike the samples with a cocktail of internal standards to correct for extraction efficiency and instrument variability.

-

Vortex vigorously and incubate to allow for phase separation.

-

Centrifuge to pellet the protein and collect the organic (lower) phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Steroid Enrichment:

-

Reconstitute the dried lipid extract in a non-polar solvent.

-

Condition an SPE cartridge (e.g., C18) with methanol and then equilibrate with the appropriate loading buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a series of solvents of increasing polarity to remove interfering lipids.

-

Elute the steroid fraction with a more polar solvent (e.g., methanol or acetonitrile).

-

Dry the eluted fraction under nitrogen.

-

Reconstitute the final sample in a solvent compatible with the analytical platform.

-

Protocol 2: Quantification of this compound and its Metabolites by LC-MS/MS

Objective: To identify and quantify this compound and its 13C-labeled downstream metabolites in the prepared samples.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., a triple quadrupole or high-resolution mass spectrometer).

Procedure:

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol. This will separate the different steroid species based on their polarity.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. For each analyte (this compound and its expected metabolites), define a precursor ion (the protonated molecule [M+H]+) and one or more product ions generated by collision-induced dissociation.

-

The +2 Da mass shift in the precursor and fragment ions containing the 13C labels will allow for specific detection of the tracer and its metabolites, distinguishing them from their endogenous, unlabeled counterparts.

-

For untargeted analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), monitor for the accurate mass of the expected labeled metabolites.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a calibration curve using standards of known concentrations for absolute quantification.

-

Calculate the concentration of this compound and its labeled metabolites in each sample.

-

Determine the rate of conversion and the fractional contribution of the tracer to the total pool of each metabolite.

-

Data Presentation

Quantitative data from this compound tracer studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Quantitative Data from a this compound Tracer Experiment in H295R Cells

| Time (hours) | [this compound] (pmol/mg protein) | [Androsterone-13C2] (pmol/mg protein) | [Androstanediol-13C2] (pmol/mg protein) | [DHT-13C2] (pmol/mg protein) |

| 0 | 1000.0 ± 50.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 6 | 750.0 ± 35.0 | 50.0 ± 5.0 | 10.0 ± 1.5 | 2.0 ± 0.3 |

| 12 | 520.0 ± 28.0 | 110.0 ± 12.0 | 25.0 ± 3.0 | 5.5 ± 0.8 |

| 24 | 280.0 ± 20.0 | 180.0 ± 15.0 | 45.0 ± 5.0 | 12.0 ± 1.8 |

| 48 | 110.0 ± 12.0 | 220.0 ± 25.0 | 60.0 ± 7.5 | 18.0 ± 2.5 |

Data are presented as mean ± standard deviation from triplicate experiments.

Mandatory Visualizations

Diagrams are essential for illustrating the complex metabolic pathways and experimental workflows involved in this compound research.

Caption: The Backdoor Pathway of Androgen Synthesis.

Caption: Experimental Workflow for this compound Tracing.

Conclusion

This compound is an invaluable tool for dissecting the complexities of steroid hormone metabolism. Its application in tracing the backdoor pathway of androgen synthesis provides a unique window into physiological and pathological processes that are otherwise difficult to study. By employing the detailed protocols and analytical strategies outlined in this guide, researchers and drug development professionals can gain deeper insights into the intricate network of steroidogenesis, ultimately paving the way for new diagnostic and therapeutic approaches.

An In-Depth Technical Guide to the Stability and Storage of Cholestenone-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Cholestenone-13C2, a critical isotopically labeled internal standard used in various analytical applications. Understanding the stability profile of this compound is paramount for ensuring data integrity and accuracy in research and development settings. This document outlines storage guidelines, potential degradation pathways, and methodologies for assessing stability.

Introduction to this compound

This compound is a stable isotope-labeled form of 4-cholesten-3-one, an important intermediate in cholesterol metabolism. The incorporation of two carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application is in metabolic studies, clinical diagnostics, and pharmacokinetic research where precise quantification of endogenous or administered cholestenone is required. The stability of this internal standard is crucial as any degradation can lead to inaccurate quantification of the target analyte.

Recommended Storage Conditions and Stability

Proper storage is essential to maintain the integrity of this compound. The stability of the compound is dependent on its physical state (solid vs. in solution) and environmental factors such as temperature, light, and humidity.

Solid Form

When stored as a solid powder, this compound exhibits good long-term stability. To minimize degradation, it is recommended to store the compound under the following conditions:

| Storage Condition | Duration | Notes |

| -20°C | Up to 1 year | Protect from moisture and light. |

| Room Temperature | Short-term | Suitable for shipping and brief periods. Protect from light and moisture. |

It is crucial to handle the solid compound in a controlled environment to prevent moisture absorption, which could accelerate degradation.

In Solution

The stability of this compound is significantly reduced when in solution. The choice of solvent and storage temperature are critical factors in preserving the integrity of the standard.

| Storage Temperature | Recommended Duration | Common Solvents |

| -80°C | Up to 6 months | Dimethyl sulfoxide (DMSO), Ethanol |

| -20°C | Up to 1 month | Dimethyl sulfoxide (DMSO), Ethanol |

It is advisable to prepare stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protect from light.

Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, knowledge of the degradation pathways of related ketosteroids can provide insight into its potential instabilities. The primary routes of degradation are likely to be hydrolysis and oxidation.

A proposed workflow for investigating these degradation pathways is outlined below.

Caption: Workflow for investigating this compound degradation.

Hydrolysis

The enone functional group in Cholestenone could be susceptible to hydrolysis under strongly acidic or basic conditions. This could potentially lead to rearrangements of the steroid ring system or other structural modifications.

Oxidation

The double bond in the A-ring of the steroid nucleus is a potential site for oxidative attack. Exposure to oxidizing agents or atmospheric oxygen over extended periods, particularly in the presence of light or metal ions, could lead to the formation of epoxides or other oxidation products.

Experimental Protocols for Stability Assessment

To ensure the reliability of quantitative data, it is essential to employ validated stability-indicating analytical methods. These methods should be able to separate the intact this compound from any potential degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common approach for the analysis of steroids. A typical starting point for method development would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at approximately 241 nm (the λmax of the α,β-unsaturated ketone).

-

Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines and include specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile degradation products. A general protocol would involve:

-

Derivatization: Silylation of the sample to increase volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Splitless mode.

-

Temperature Program: A ramp from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 300°C) to elute all components.

-

Mass Spectrometry: Electron ionization (EI) with scanning over a mass range of m/z 50-600.

The identification of degradation products would be based on their mass spectra and retention times compared to reference standards or library databases.

The logical relationship for developing a stability-indicating method is depicted in the following diagram:

Caption: Logical flow for stability-indicating method development.

Conclusion

The stability of this compound is a critical factor for its effective use as an internal standard in quantitative analytical studies. As a solid, the compound is relatively stable when stored at -20°C, protected from light and moisture. In solution, stability is more limited, and storage at -80°C is recommended for up to six months. Researchers should be aware of potential degradation through hydrolysis and oxidation. The implementation of validated stability-indicating HPLC or GC-MS methods is essential for monitoring the integrity of this compound and ensuring the accuracy of experimental results. Adherence to the storage and handling guidelines presented in this document will help to maintain the quality and reliability of this important analytical standard.

Cholestenone-13C2 certificate of analysis interpretation

An In-Depth Technical Guide to the Certificate of Analysis for Cholestenone-13C2

For researchers, scientists, and drug development professionals, the purity and identity of isotopically labeled compounds are paramount. This compound, a labeled form of a cholesterol oxidation product, is a critical tool in metabolic research and as an internal standard. A Certificate of Analysis (CoA) is the primary document that assures the quality of this material. This guide provides a detailed interpretation of a typical CoA for this compound, including summaries of key data, methodologies for the cited experiments, and visual representations of the analytical workflow.

Data Presentation

A Certificate of Analysis for this compound quantifies its physical and chemical properties. The following tables summarize the kind of data typically presented.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Molecular Formula | C₂₅¹³C₂H₄₄O |

| Molecular Weight | 386.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Analytical Data

| Test | Method | Specification |

| Purity | HPLC | ≥98% |

| Isotopic Enrichment | NMR or Mass Spectrometry | ≥99% |

| Identity | ¹H NMR, ¹³C NMR, Mass Spec | Conforms to structure |

Interpretation of Analytical Data

The analytical data section of a CoA is crucial for assessing the quality of the this compound.

-

Purity: The purity value, typically determined by High-Performance Liquid Chromatography (HPLC), indicates the percentage of the material that is this compound. A higher percentage signifies fewer impurities, which is critical for accurate experimental results.

-

Isotopic Enrichment: This value specifies the percentage of the labeled atoms that are indeed ¹³C. An isotopic enrichment of 99% means that for the two carbon positions intended to be labeled, 99% of the molecules contain ¹³C at these positions.

-

Identity: Confirmation of the compound's structure is typically achieved through a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provide information about the molecular structure, while Mass Spectrometry confirms the molecular weight, including the mass increase due to the ¹³C isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Principle: A small volume of the this compound solution is injected into a column packed with a solid adsorbent material (the stationary phase). A solvent or solvent mixture (the mobile phase) is pumped through the column at high pressure. The this compound and any impurities travel through the column at different rates depending on their chemical interactions with the stationary phase, leading to their separation. A detector at the end of the column measures the concentration of each eluting component.

Typical Protocol:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is commonly used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is often employed to ensure good separation of the main compound from any potential impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

-

Detection: The UV detector is set to a wavelength where this compound has strong absorbance, often around 241 nm.

-

-

Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy is a powerful tool for elucidating molecular structure and determining isotopic labeling.

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing a detailed fingerprint of the molecular structure. For isotopic enrichment, the presence and integration of signals in the ¹³C NMR spectrum, or the coupling patterns in the ¹H NMR spectrum, can be used to quantify the amount of ¹³C at specific positions.

Typical Protocol for Identity Confirmation:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values of the observed peaks are compared with the expected spectrum for the this compound structure.

Typical Protocol for Isotopic Enrichment Analysis:

-

¹³C NMR Acquisition: A quantitative ¹³C NMR spectrum is acquired. This often involves using a longer relaxation delay between pulses to ensure accurate signal integration.

-

Data Analysis: The integrals of the signals corresponding to the ¹³C-labeled positions are compared to the integrals of signals from natural abundance ¹³C in the molecule or a known internal standard. This ratio is used to calculate the isotopic enrichment.

Mandatory Visualizations

To better understand the workflow of analyzing a this compound sample, the following diagrams illustrate the logical progression of the analytical process.

Caption: Workflow for the analysis of a this compound sample.

Caption: Experimental workflow for HPLC purity analysis.

Caption: Experimental workflow for NMR analysis.

Commercial Suppliers of Cholestenone-13C2: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, obtaining high-quality, isotopically labeled compounds is crucial for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of commercial suppliers for Cholestenone-13C2, a valuable tool in metabolic research, alongside relevant technical data, experimental protocols, and pathway visualizations.

This compound is a stable isotope-labeled derivative of Cholestenone, an oxidized metabolite of cholesterol. Its use in research, particularly in studies involving cholesterol metabolism and transport, allows for precise tracing and quantification without the need for radioactive isotopes. This guide aims to streamline the procurement process and provide foundational knowledge for incorporating this compound into experimental designs.

Commercial Availability and Specifications

Several reputable suppliers offer this compound and related isotopically labeled cholesterol compounds for research purposes. While availability and specifications can vary, the following table summarizes key quantitative data from prominent vendors. Researchers are encouraged to request certificates of analysis for lot-specific details.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | HY-113365S2 | Information available upon request | Information available upon request | Quote required |

| Cayman Chemical | Cholestenone | 25713 | ≥95% (for unlabeled) | Not Applicable | 10 g and other sizes |

| Cambridge Isotope Laboratories, Inc. | Cholesterol (3,4-¹³C₂, 99%) | CLM-804-0.1 | 98% | 99% | 0.1 g |

Note: Data for this compound from some suppliers is available upon quotation. The data for unlabeled Cholestenone and a related labeled cholesterol product are included for comparative purposes.

Applications in Research

Cholestenone and its isotopically labeled forms are instrumental in elucidating the complex processes of cholesterol metabolism and its role in various signaling pathways. Key research applications include:

-

Metabolic Flux Analysis: Tracing the metabolic fate of cholesterol and its derivatives in various biological systems.[1]

-

Cholesterol Transport and Efflux Studies: Quantifying the movement of cholesterol and its metabolites across cellular membranes.[2][3]

-

TGF-β Signaling Pathway Investigation: Understanding the modulatory effects of cholesterol and its metabolites on the Transforming Growth Factor-beta signaling cascade, which is implicated in cell growth, differentiation, and cancer.[4]

Experimental Protocols

The following is a generalized protocol for a cholesterol efflux assay using isotopically labeled cholesterol, such as this compound. This method is adapted from established protocols for similar compounds.

Cholesterol Efflux Assay Protocol

Objective: To measure the capacity of cells to efflux this compound to an acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).

Materials:

-

J774 macrophages (or other suitable cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

This compound

-

ACAT inhibitor (e.g., Sandoz 58-035)

-

Bovine Serum Albumin (BSA)

-

ApoB-depleted serum or purified ApoA-I (as acceptor)

-

Liquid chromatography/mass spectrometry (LC/MS) system

Methodology:

-

Cell Seeding: Seed J774 cells in 24-well plates at a density of approximately 300,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

-

Labeling with this compound:

-

Prepare a labeling medium consisting of DMEM, 10% FBS, this compound (concentration to be optimized, e.g., 10 µg/mL), and an ACAT inhibitor (e.g., 2 µg/mL).

-

Remove the growth medium from the cells and add the labeling medium.

-

Incubate for 24 hours to allow for the incorporation of the labeled cholestenone into cellular membranes.

-

-

Equilibration:

-

Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (D-PBS).

-

Add equilibration medium (DMEM containing 0.2% BSA and the ACAT inhibitor) to each well.

-

Incubate for 18 hours to allow the labeled cholestenone to equilibrate within the cellular cholesterol pools.

-

-

Cholesterol Efflux:

-

Wash the cells with D-PBS.

-

Add efflux medium (DMEM containing 0.2% BSA and the desired cholesterol acceptor, e.g., ApoB-depleted serum) to the wells.

-

Incubate for a defined period (e.g., 2-6 hours) to allow for the efflux of this compound from the cells to the acceptor.

-

-

Sample Collection and Analysis:

-

Collect the efflux medium from each well.

-

Lyse the cells in each well with a suitable lysis buffer.

-

Quantify the amount of this compound in both the efflux medium and the cell lysate using LC/MS.

-

-

Calculation of Percent Efflux:

-

Percent Efflux = [ (Amount of this compound in medium) / (Amount of this compound in medium + Amount of this compound in cell lysate) ] x 100

-

Signaling Pathways and Experimental Workflows

To visually represent the role of cholestenone in biological processes and the structure of experimental procedures, the following diagrams are provided.

References

The Use of Cholestenone-13C2 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled tracers are indispensable tools in the study of biological systems, enabling the elucidation of metabolic pathways and the quantification of flux through these pathways. Cholestenone, a key intermediate in cholesterol metabolism and a molecule implicated in various physiological and pathological processes, can be effectively studied using its stable isotope-labeled form, Cholestenone-13C2. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for utilizing this compound as a tracer in biological research.

Introduction to Cholestenone and Isotope Tracing

Cholestenone is a sterol that serves as an intermediate in the metabolic pathway of cholesterol.[1] Its presence and metabolism have been linked to various biological systems, including host-pathogen interactions with Mycobacterium tuberculosis and the regulation of cancer cell metabolism.[2] Stable isotope tracing is a powerful technique that involves the introduction of a molecule labeled with a non-radioactive, heavy isotope (such as 13C) into a biological system. By tracking the incorporation of this isotope into downstream metabolites, researchers can delineate metabolic pathways and quantify the rate of metabolic reactions.

The use of Cholestenone labeled with two 13C atoms (this compound) offers a precise method for tracing its metabolic fate. The dual labeling provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for clear differentiation from endogenous, unlabeled cholestenone.

Synthesis of this compound

While direct synthesis protocols for this compound are not extensively published, its synthesis can be inferred from established methods for labeling similar steroid molecules. A feasible approach involves the use of 13C-labeled precursors in a multi-step chemical synthesis. For instance, the synthesis of cholesterol-3,4-13C2 has been reported starting from 4-cholesten-3-one and a 13C-labeled acetate precursor.[3] This suggests that a similar strategy, employing appropriately labeled synthons, could be used to produce this compound with high chemical and isotopic purity.[3][4]

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

The application of this compound as a tracer involves its introduction into a biological system and subsequent analysis of its metabolic products. The specific protocol will vary depending on the experimental model (cell culture, animal models, etc.). Below is a generalized protocol for a cell culture-based experiment.

Cell Culture and Labeling

-

Cell Seeding: Plate cells of interest at an appropriate density in standard culture medium and allow them to adhere and reach the desired confluency.

-

Preparation of Labeling Medium: Prepare culture medium containing a defined concentration of this compound. The optimal concentration should be determined empirically to ensure sufficient labeling without causing cytotoxicity.

-

Labeling: Remove the standard culture medium and replace it with the this compound containing medium.

-

Incubation: Incubate the cells for a predetermined period. A time-course experiment is recommended to determine the optimal labeling duration.

Sample Preparation and Metabolite Extraction

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

-

Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate on ice. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods: Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of this compound and its metabolites.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, typically reverse-phase chromatography.

-

Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer. Monitor for the mass-to-charge ratio (m/z) of this compound and its expected downstream metabolites. The +2 Da mass shift due to the two 13C atoms will distinguish the labeled compounds from their endogenous counterparts.

The general experimental workflow is illustrated in the following diagram:

Caption: General experimental workflow for a tracer study using this compound.

Data Presentation and Interpretation

The quantitative data obtained from LC-MS analysis can be presented in various ways to facilitate interpretation.

Isotopic Enrichment

Isotopic enrichment represents the percentage of a particular metabolite pool that is labeled with the 13C isotope. It is calculated as:

Enrichment (%) = (Intensity of Labeled Metabolite) / (Intensity of Labeled Metabolite + Intensity of Unlabeled Metabolite) * 100

Tabular Summary of Quantitative Data

The results of a hypothetical tracer experiment are summarized in the table below. This table presents the isotopic enrichment of Cholestenone and its downstream metabolites in two different cell lines.

| Metabolite | Cell Line A Enrichment (%) | Cell Line B Enrichment (%) | Fold Change (B vs. A) |

| This compound | 95.2 ± 2.1 | 94.8 ± 1.9 | 0.99 |

| Metabolite X-13C2 | 45.7 ± 3.5 | 68.9 ± 4.2 | 1.51 |

| Metabolite Y-13C2 | 12.3 ± 1.8 | 35.6 ± 2.7 | 2.90 |

| Metabolite Z-13C2 | 5.6 ± 0.9 | 8.2 ± 1.1 | 1.46 |

Metabolic Pathways of Cholestenone

Cholestenone is a key node in cholesterol metabolism. By tracing the incorporation of the 13C label from this compound, it is possible to map its conversion to various downstream products. A simplified metabolic pathway is shown below.

Caption: Simplified metabolic pathway of Cholestenone.

Conclusion

This compound is a valuable tool for dissecting the complexities of cholesterol metabolism. This guide provides a foundational understanding of the principles and methodologies required to effectively utilize this tracer. By carefully designing experiments, employing robust analytical techniques, and thoughtfully interpreting the resulting data, researchers can gain significant insights into the roles of cholestenone in health and disease, paving the way for new therapeutic strategies.

References

- 1. Macrophage global metabolomics identifies cholestenone as host/pathogen cometabolite present in human Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage global metabolomics identifies cholestenone as host/pathogen cometabolite present in human Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Isotope-labeled Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> [tws.xml-journal.net]

- 4. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Metabolic Pathways: A Technical Guide to Isotopic Enrichment of Commercially Available Cholestenone-13C2

For researchers, scientists, and professionals in drug development, the precise quantification of metabolic processes is paramount. Isotope-labeled compounds are indispensable tools in these investigations, serving as tracers and internal standards for highly accurate analysis. This technical guide provides an in-depth look at the isotopic enrichment levels of commercially available Cholestenone-13C2, a crucial reagent for studies in steroid metabolism and related fields.

This compound is a stable isotope-labeled version of 4-Cholesten-3-one, an important intermediate in cholesterol metabolism. Its use in conjunction with mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the precise tracking and quantification of metabolic fluxes and the accurate determination of endogenous cholestenone levels.

Isotopic Enrichment Levels: A Quantitative Overview

The utility of an isotope-labeled standard is fundamentally dependent on its isotopic purity. A high level of enrichment ensures a clear distinction between the labeled internal standard and the endogenous analyte, leading to more accurate and reliable quantification. While a specific certificate of analysis for this compound can be obtained from the supplier, data from structurally analogous compounds from major commercial suppliers provide a strong indication of the expected isotopic enrichment.

For instance, a Certificate of Analysis for the related compound Cholesterol-13C2 from MedChemExpress indicates a high level of isotopic enrichment.[1] It is reasonable to expect a similar level of purity for this compound from the same and other specialized chemical suppliers.

| Compound | Supplier (Example) | Isotopic Enrichment Level | Chemical Purity (Typical) |

| This compound | MedChemExpress, Immunomart | >99% (inferred) | >98% |

| Cholesterol-13C2 | MedChemExpress | 99.33%[1] | 99.76% (HPLC)[1] |

| Cholesterol (3,4-¹³C₂, 99%) | Cambridge Isotope Laboratories, Inc. | 99% | 98% |

Note: The isotopic enrichment for this compound is inferred from the value provided for the closely related compound, Cholesterol-13C2, from the same supplier. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

The Metabolic Fate of Cholestenone: A Signaling Pathway

Cholestenone is not merely a metabolic intermediate but is also involved in various cellular processes. It is primarily metabolized in the liver and is a precursor in the biosynthesis of cholestanol and bile acids.[2] The enzymatic conversion of cholestenone is a key aspect of steroid metabolism and its dysregulation can be indicative of certain disease states.

The following diagram illustrates the central role of cholestenone in steroid metabolism.

Experimental Protocol: Quantification of Steroids Using Isotope Dilution Mass Spectrometry

The following is a representative protocol for the analysis of steroids in a biological matrix (e.g., serum or plasma) using a 13C-labeled internal standard like this compound with LC-MS/MS. This method is adapted from established protocols for multi-steroid analysis.

Sample Preparation

-

Thawing and Aliquoting: Thaw frozen serum or plasma samples on ice. Vortex gently and aliquot a precise volume (e.g., 250 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (in a solvent compatible with the extraction method, such as methanol or acetonitrile) to each sample, calibrator, and quality control sample. The amount added should be chosen to be in the mid-range of the expected endogenous concentration.

-

Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile (typically 3 volumes of the sample volume), to each tube. Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulate matter before transferring the supernatant to autosampler vials.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous cholestenone and this compound are monitored.

-

Data Analysis

The concentration of endogenous cholestenone in the sample is calculated based on the ratio of the peak area of the endogenous analyte to the peak area of the 13C-labeled internal standard, using a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

Commercially available this compound with high isotopic enrichment is a powerful tool for researchers in the fields of metabolism, drug development, and clinical diagnostics. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of endogenous cholestenone. The understanding of its metabolic pathway further enhances its utility in studies aimed at elucidating the complex network of steroid biosynthesis and catabolism. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in demanding research settings.

References

An In-depth Technical Guide to the Safe Handling of Cholestenone-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestenone-13C2 is a stable isotope-labeled derivative of Cholestenone, an intermediate oxidation product of cholesterol.[1][2][3] The incorporation of two Carbon-13 atoms provides a valuable tool for researchers in metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] It is critical to understand that Carbon-13 is a stable, non-radioactive isotope. Therefore, the safety and handling precautions for this compound are dictated by its chemical properties, which are identical to those of the unlabeled Cholestenone. No radiological safety measures are required.

This guide provides a comprehensive overview of the known hazards, exposure controls, and handling procedures to ensure the safe use of this compound in a laboratory setting. The toxicological properties of this compound have not been thoroughly investigated, and thus, it should be handled with care, assuming it may be harmful.[4]

Hazard Identification

Cholestenone is classified as potentially hazardous. The primary concerns associated with handling this compound include:

-

Irritation: The material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.

-

Harmful Exposure: It may be harmful if inhaled, ingested, or absorbed through the skin.

-

Environmental Hazard: Cholestenone may cause long-lasting harmful effects to aquatic life.

GHS Hazard Classification:

-

Aquatic Toxicity (Chronic): Category 4, H413: May cause long lasting harmful effects to aquatic life.

It is crucial to handle this compound in a controlled laboratory environment to minimize exposure risk.

Data Presentation

The following tables summarize the key quantitative data available for Cholestenone, which should be considered applicable to this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Physical State | Powder Solid |

| Appearance | White / Off-white |

| Molecular Formula | C₂₅¹³C₂H₄₄O |

| Molecular Weight | 386.62 g/mol |

| Melting Point | 79 - 82 °C / 174.2 - 179.6 °F |

| Boiling Point | No data available |

| Solubility | Soluble in DMSO (10 mM) |

| Storage Temperature | -20°C (Powder, 2 years) |

Table 2: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles (European Standard EN 166). | To prevent eye contact from dust or splashes. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. |

| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |

| Respiratory Protection | NIOSH-approved respirator. | Required when engineering controls are insufficient to control airborne levels, especially where dust may be formed. |

Experimental Protocols

Adherence to strict protocols is essential for the safe handling of this compound.

General Handling Protocol

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

-

Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.

-

Avoidance of Contact: Avoid direct contact with the substance. Do not inhale dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.

-

Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound. Contaminated clothing should be removed and washed before reuse.

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place as recommended on the product insert.

First-Aid Measures Protocol

In the event of exposure, follow these steps immediately:

-

In Case of Inhalation:

-

Move the affected person to fresh air immediately.

-

If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.

-

-

In Case of Skin Contact:

-

Immediately remove any contaminated clothing.

-

Wash the affected skin area with soap and plenty of water for at least 15 minutes.

-

If irritation or other symptoms occur, seek medical attention.

-

-

In Case of Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention.

-

-

In Case of Ingestion:

-

Wash out the mouth with water, provided the person is conscious.

-

Do NOT induce vomiting unless directed by medical personnel.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Accidental Release (Spill) Protocol

-

Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including a respirator, safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or dust.

-

Containment: Prevent the spill from spreading or entering drains. Take steps to avoid release into the environment if it is safe to do so.

-

Cleanup:

-

For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

-

Collect the spilled material using appropriate tools.

-

-

Disposal: Transfer the contained spill to a designated chemical waste container for disposal in accordance with local, state, and federal regulations.

-

Decontamination: Clean the spill area thoroughly once the material has been removed.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Emergency first-aid workflow for different exposure routes.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Cholestenone using Cholestenone-13C2 as an Internal Standard in Mass Spectrometry

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Cholestenone is a key intermediate in the metabolic pathway of cholesterol and a precursor in the synthesis of bile acids.[1] Accurate quantification of cholestenone in biological matrices is crucial for researchers in drug development and metabolic disease studies to understand cholesterol homeostasis and the efficacy of therapeutic interventions. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision by mitigating matrix effects and variability in sample processing.[2]

This document provides a detailed protocol for the quantification of cholestenone in human plasma using Cholestenone-13C2 as an internal standard. The methodology is based on a robust LC-MS/MS assay that ensures high sensitivity and specificity.

Metabolic Pathway Context: Bile Acid Synthesis

Cholestenone is a central molecule in the classic bile acid synthesis pathway, which is the primary route for cholesterol catabolism. This pathway is initiated in the liver by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. Subsequent enzymatic steps lead to the formation of 7α-hydroxy-4-cholesten-3-one (C4), a closely related molecule, and further downstream, the primary bile acids, cholic acid and chenodeoxycholic acid. The quantification of intermediates like cholestenone can provide valuable insights into the activity of this pathway.[3]

Figure 1: Simplified diagram of the classic bile acid synthesis pathway.

Experimental Workflow

The analytical workflow involves plasma sample preparation, which includes protein precipitation and the addition of the this compound internal standard. The processed sample is then injected into a UHPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Figure 2: Experimental workflow for cholestenone quantification.

Materials and Reagents

-

Cholestenone reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (control)

Experimental Protocols

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cholestenone and this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the cholestenone primary stock with acetonitrile/water (1:1, v/v) to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 2% formic acid to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| System | UHPLC System |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Gradient | 35-100% B over 13 min, hold 100% B for 0.8 min, return to 35% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Instrument Dependent |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Results and Discussion

Mass Spectrometry

The molecular weight of cholestenone is 384.64 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is observed at m/z 385.3. For the this compound internal standard, the [M+H]⁺ is observed at m/z 387.3. Collision-induced dissociation (CID) of the precursor ion for sterols often results in a characteristic neutral loss of water (18 Da). Therefore, the most intense and specific product ion is expected at m/z 367.3 for cholestenone. For the 13C2-labeled internal standard, assuming the label is retained in the fragment, the product ion would be at m/z 369.3.

Table 3: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cholestenone | 385.3 | 367.3 | Optimize empirically |

| This compound (IS) | 387.3 | 369.3 | Optimize empirically |

Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Method Performance

The performance of this method is expected to be similar to validated assays for the related analyte, 7α-hydroxy-4-cholesten-3-one (C4). The following table summarizes typical performance characteristics from such assays, which can be used as a benchmark.

Table 4: Representative Method Validation Data (based on C4 analysis)

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | ~60-80% |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of cholestenone in plasma. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling accurate measurement of this important cholesterol metabolite. The use of a stable isotope-labeled internal standard ensures high-quality data by correcting for matrix effects and procedural losses, making it suitable for demanding research applications.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. researchgate.net [researchgate.net]

- 3. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]

- 4. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Cholestenone using a Novel LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cholestenone in biological matrices. The method utilizes a stable isotope-labeled internal standard, Cholestenone-13C2, to ensure high accuracy and precision. This protocol is designed for researchers in drug development and metabolic studies who require reliable quantification of this key cholesterol metabolite. All experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions, are outlined in detail. Additionally, key quantitative data is presented in tabular format for clarity, and diagrams illustrating the experimental workflow and relevant biological pathways are provided.

Introduction

Cholestenone, a product of cholesterol oxidation, is an important intermediate in the bile acid synthesis pathway.[1] Accurate quantification of Cholestenone is crucial for understanding various physiological and pathological processes related to cholesterol metabolism and bile acid homeostasis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the quantitative results.[2][3][4] This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Cholestenone quantification.

Experimental Protocols

Materials and Reagents

-

Cholestenone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, isopropanol, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

96-well protein precipitation plates

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation

A protein precipitation method is employed for the extraction of Cholestenone from plasma samples.

-

Spiking Internal Standard: To 100 µL of plasma sample in a 96-well plate, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well.

-

Vortexing: Mix thoroughly on a plate vortexer for 5 minutes.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 50% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Cholestenone) | m/z 385.3 |

| Product Ion (Cholestenone) | m/z 161.1 |

| Precursor Ion (this compound) | m/z 387.3 |

| Product Ion (this compound) | m/z 163.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Note: The specific MRM transitions provided are predicted based on common fragmentation patterns of similar steroidal ketones. It is highly recommended to optimize these transitions by infusing the pure Cholestenone and this compound standards into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values should be established during method validation.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 1 | < 20% | ± 20% |

| Low | 3 | < 15% | ± 15% |

| Mid | 100 | < 15% | ± 15% |

| High | 800 | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Expected Value |

| Recovery | > 85% |

| Matrix Effect | < 15% |

Visualizations

Caption: Experimental workflow for Cholestenone quantification.

Caption: Simplified metabolic pathway of Cholestenone.

References

- 1. Mass Spectrometric Collisional Activation and Product Ion Mobility of Human Serum Neutral Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Sample Preparation for Cholestenone-13C2 Analysis

Introduction

The accurate quantification of Cholestenone-13C2, a stable isotope-labeled internal standard for 7α-hydroxy-4-cholesten-3-one (C4), is critical in clinical and pharmaceutical research. C4 serves as a key biomarker for bile acid synthesis and CYP7A1 enzyme activity.[1][2] Effective sample preparation is paramount to remove interfering substances from complex biological matrices like plasma or serum, thereby enhancing the accuracy, sensitivity, and robustness of subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein Precipitation is a widely used technique for the rapid removal of proteins from biological samples. It involves the addition of an organic solvent or an acid to reduce protein solubility, causing them to precipitate out of the solution. This method is fast, simple, and cost-effective, making it suitable for high-throughput analysis.

Experimental Protocol: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., human serum) into a clean microcentrifuge tube.

-

Internal Standard Addition: Add the working solution of this compound internal standard to the sample.

-

Precipitation: Add 300 µL of a precipitation solvent, such as acetonitrile containing 2% formic acid. A solvent-to-sample ratio of 3:1 to 5:1 is recommended for efficient protein removal.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Analysis: The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This technique is effective for separating analytes from interfering substances by partitioning the analyte of interest into the organic phase while leaving impurities in the aqueous phase. Despite its simplicity, LLE can be time-consuming and may require an evaporation step.

Experimental Protocol: Liquid-Liquid Extraction

-

Sample Preparation: Pipette 100 µL of the biological sample into a glass test tube. Add the internal standard.

-

pH Adjustment (Optional): Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase.

-

Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

-

Extraction: Cap the tube and mix vigorously (e.g., vortex for 5 minutes) to facilitate the transfer of the analyte into the organic solvent.

-

Phase Separation: Centrifuge at a low speed (e.g., 4,000 x g) for 10 minutes to achieve a clear separation between the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated material at the interface.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can effectively concentrate and purify analytes from a complex matrix. It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte while interferences are washed away. SPE methods result in cleaner extracts and can significantly improve analytical robustness and sensitivity.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

-

Sample Pre-treatment: To 100 µL of sample, add the internal standard. Dilute the sample 1:2 with an appropriate buffer to facilitate binding to the SPE sorbent.

-

Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. This activates the sorbent for sample interaction.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The analyte and some endogenous components will be retained on the sorbent.

-

Washing: Wash the cartridge with 1 mL of a weak, aqueous-organic solvent (e.g., 10% methanol in water) to remove polar interferences while the analyte remains bound to the sorbent.

-

Elution: Elute the this compound from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Caption: Workflow for Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Techniques

The choice of sample preparation technique can significantly impact the quality of bioanalytical data. The following table summarizes the typical performance characteristics of each method.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | Moderate to High (Can be analyte-dependent due to co-precipitation) | Moderate to High (Dependent on solvent choice and partitioning efficiency) | High and Reproducible (Optimizable through sorbent and solvent selection) |

| Matrix Effect | High (Removes proteins but not other interferences like phospholipids) | Moderate (Can remove some interferences, but selectivity is limited) | Low (Highly selective, provides the cleanest extracts) |

| Throughput | High | Low to Moderate | Moderate to High (Amenable to automation in 96-well format) |

| Cost per Sample | Low | Low to Moderate | High |

| Simplicity | Very Simple | Simple | Moderate (Requires method development) |

| Solvent Usage | Low | High | Moderate |

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalytical workflow for this compound.

-

Protein Precipitation is a fast and simple method suitable for rapid screening or when high throughput is a priority.

-

Liquid-Liquid Extraction offers a higher degree of cleanliness than PPT but is more labor-intensive.

-

Solid-Phase Extraction provides the cleanest samples, minimizing matrix effects and maximizing sensitivity, making it the preferred method for validation and regulated bioanalysis where accuracy and reproducibility are essential.

The optimal method should be chosen based on the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the sample matrix.

References

- 1. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. agilent.com [agilent.com]

Application of Cholestenone-13C2 in Fluxomics and Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic nature of metabolic pathways. By employing stable isotope-labeled compounds, researchers can trace the flow of atoms through a metabolic network, providing quantitative insights into reaction rates and pathway utilization.[1][2][3][4][5] Cholestenone-13C2, a labeled derivative of an intermediate in cholesterol metabolism, serves as a powerful tool for investigating cholesterol biosynthesis, degradation, and overall flux. This document provides detailed application notes and protocols for the use of this compound in fluxomics and metabolic pathway analysis, with a focus on its application in drug discovery and development.

Cholestenone is an oxidized form of cholesterol and an intermediate in its metabolism. The 13C labels on this compound allow for its differentiation from endogenous, unlabeled cholestenone and its downstream metabolites using mass spectrometry. This enables precise tracking and quantification of its metabolic fate.

Application Notes

1. Tracing Cholesterol Metabolism and Biosynthesis:

This compound can be introduced into cellular or in vivo models to trace its conversion to downstream metabolites in the cholesterol biosynthesis and catabolism pathways. By monitoring the incorporation of the 13C label into subsequent molecules over time, researchers can elucidate the kinetics and flux through specific enzymatic steps. This is particularly valuable for studying the effects of pharmacological agents on cholesterol metabolism.

2. Internal Standard for Quantitative Analysis: